1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid
Description
1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is a pyrazole-based heterocyclic compound featuring a cyclopentane-fused pyrazole core and a 4-chlorophenyl substituent. The base structure, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (CAS 5932-32-1), is a key intermediate in synthesizing derivatives for pharmaceutical and agrochemical applications . The 4-chlorophenyl substituent introduces electron-withdrawing effects and enhanced lipophilicity, which may influence bioactivity and metabolic stability compared to other analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-8-4-6-9(7-5-8)16-11-3-1-2-10(11)12(15-16)13(17)18/h4-7H,1-3H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXZRDOCGJCRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Cyclization: The intermediate pyrazole undergoes cyclization with a suitable cyclopentane derivative to form the fused ring system.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazole ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Electronic Effects: The 4-chlorophenyl group provides moderate electron withdrawal compared to fluorine (weaker) or trifluoromethyl (stronger). This influences binding interactions in biological targets .
- Ring Size: Expanding to a 7-membered ring (cyclohepta[c]pyrazole) increases molecular weight and flexibility, which may alter target selectivity .
Biological Activity
1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid
- Molecular Formula : C12H12ClN3O2
- Molecular Weight : 265.69 g/mol
Biological Activity
The biological activity of 1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid has been investigated in various studies. Key findings include:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. A study demonstrated that derivatives of pyrazole compounds showed promising activity against pathogenic strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific microorganism tested .
Anti-inflammatory Effects
The compound has shown anti-inflammatory activity in several models. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, it reduced edema and pain associated with inflammation .
Analgesic Properties
In a study evaluating analgesic effects, the compound was administered to mice using the hot plate test. Results indicated a significant increase in pain threshold compared to control groups, suggesting its potential as an analgesic agent .
The mechanisms through which 1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid exerts its effects include:
- Inhibition of Phosphodiesterases (PDEs) : The compound has been identified as a moderate inhibitor of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), contributing to its anti-inflammatory and analgesic effects .
- Modulation of Nitric Oxide Pathway : It is suggested that this compound may influence nitric oxide synthesis, further contributing to its anti-inflammatory properties by modulating vascular responses during inflammation .
Case Studies
Q & A
What are the optimal synthetic routes for 1-(4-chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?
Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. A common approach is:
Condensation : React 4-chlorophenyl hydrazine with cyclopentanone derivatives to form the pyrazole ring.
Cyclization : Use acid catalysis (e.g., H₂SO₄) or transition-metal catalysts (e.g., Pd/C) to promote cyclopenta ring formation.
Carboxylation : Introduce the carboxylic acid group via hydrolysis of nitrile intermediates or carboxylation using CO₂ under high pressure.
Critical Parameters:
- Catalysts : Palladium or copper catalysts enhance cyclization efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility, while toluene minimizes side reactions.
- Temperature : Cyclization requires 80–120°C for optimal ring closure.
Example Protocol Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Condensation | 4-Chlorophenyl hydrazine, cyclopentanone, EtOH, 60°C | 65–75 | 85–90 |
| Cyclization | H₂SO₄, 100°C, 12 h | 50–60 | 75–85 |
| Carboxylation | KCN, CO₂, 80°C, 8 h | 40–50 | 90–95 |
How can researchers characterize the structural and electronic properties of this compound?
Basic Research Question
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring junction geometry.
- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., C-Cl bond length ~1.73 Å, typical for aryl chlorides) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 291.05).
- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole N-H (~3200 cm⁻¹).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
